molecular formula C19H23N5O3S B2545722 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide CAS No. 869344-65-0

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide

Cat. No. B2545722
CAS RN: 869344-65-0
M. Wt: 401.49
InChI Key: TUCYVFYGJLJDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . It has a molecular formula of C19H23N5O3S and a molecular weight of 401.49. It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of similar compounds involves the use of a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, one sulfur atom, and one carbon atom . The structure of similar derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been used in the development of analgesic drugs . These are medications that are used to relieve pain.

Anti-inflammatory Activity

Compounds with a thiazole ring have been used in the development of anti-inflammatory drugs . These drugs are used to reduce inflammation and can be used in the treatment of conditions like arthritis.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial properties . This means they can kill microorganisms or stop their growth, making them useful in the treatment of infections.

Antifungal Activity

Thiazole compounds have been used in the development of antifungal drugs . These drugs are used to treat fungal infections.

Antiviral Activity

Derivatives based on 2-substituted 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one, which is similar to the compound , have shown antiviral activities .

Anti-mycobacterial Activity

The same derivatives have also shown anti-mycobacterial activities . This suggests potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . This means they can kill tumor cells or inhibit their growth, making them potentially useful in cancer treatment.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures, such as triazole derivatives, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

properties

IUPAC Name

1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-11-21-19-24(22-11)18(26)16(28-19)15(13-5-3-4-6-14(13)27-2)23-9-7-12(8-10-23)17(20)25/h3-6,12,15,26H,7-10H2,1-2H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCYVFYGJLJDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3OC)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide

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